A synthetic steroid with progestational activity. It is widely marketed throughout Europe, including Russia and many other European countries, and is also available in Japan, Hong Kong, India, Bangladesh, Indonesia, and much of Southeast Asia, though notably not in the United States or Canada.
A synthetic steroid with progestational activity.
Allylestrenol
CAS No.: 432-60-0
Cat. No.: VC0518043
Molecular Formula: C21H32O
Molecular Weight: 300.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 432-60-0 |
---|---|
Molecular Formula | C21H32O |
Molecular Weight | 300.5 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Standard InChI | InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Standard InChI Key | ATXHVCQZZJYMCF-XUDSTZEESA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34 |
SMILES | CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34 |
Canonical SMILES | CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34 |
Appearance | Solid powder |
Melting Point | 80 °C |
Introduction
Chemical Structure and Pharmacological Profile
Allylestrenol (C₂₁H₃₂O) is a 19-nortestosterone derivative characterized by a modified steroidal backbone that reduces androgenic activity while retaining progestogenic effects . Unlike other synthetic progestins, allylestrenol lacks estrogenic or glucocorticoid activity, minimizing off-target hormonal side effects . Its oral bioavailability and resistance to hepatic first-pass metabolism enable effective systemic delivery, with peak plasma concentrations achieved within 2–4 hours post-administration .
Mechanism of Action
Allylestrenol exerts a triple mechanism of action:
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Trophoblastic Activation: Directly stimulates syncytiotrophoblast cells to enhance progesterone synthesis, correcting deficiencies in placental hormones such as human chorionic gonadotropin (hCG) and human placental lactogen (hPL) .
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Placentotropic Effects: Upregulates placental enzymes like cystine aminopeptidase and heat-stable alkaline phosphatase, which are critical for maintaining uterine quiescence .
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β2-Adrenergic Stimulation: Binds to myometrial β2 receptors, inhibiting calcium influx and reducing uterine contractility .
In vitro studies confirm that allylestrenol increases progesterone production by 40–60% in placental cell cultures, with a dose-dependent response observed at concentrations ≥5 mg/mL .
Clinical Indications and Dosage Regimens
Allylestrenol is indicated for pregnancy-related complications requiring progesterone support. Key applications include:
Recurrent Spontaneous Abortion (RSA)
A 2024 randomized trial (N=480) compared allylestrenol (5 mg thrice daily) with vaginal progesterone (400 mg/day) and placebo . Results demonstrated:
Outcome | Allylestrenol Group (n=160) | Progesterone Group (n=160) | Control Group (n=160) |
---|---|---|---|
Pregnancy at 6–8 weeks | 71.8% | 76.2% | 57.5% |
Live birth rate | 60.0% | 60.6% | 45.0% |
Pregnancy loss <24 weeks | 31.8% | 33.1% | 38.7% |
Allylestrenol’s efficacy was comparable to progesterone (p>0.05), with both treatments reducing miscarriage risk by 18–20% versus placebo .
Threatened Preterm Labor
A dose of 40 mg/day until symptom resolution is recommended, achieving uterine quiescence within 48–72 hours in 78% of cases . Post-stabilization, tapering to 5–10 mg/day prevents rebound contractions .
Comparative Efficacy with Other Progestogens
A 2023 propensity score-matched study (N=1,978) compared allylestrenol (5 mg/day) with dydrogesterone (20 mg/day) in assisted reproductive technology (ART) cycles :
Outcome | Allylestrenol Group (n=989) | Dydrogesterone Group (n=989) | p-value |
---|---|---|---|
Clinical pregnancy | 53.5% | 53.2% | 0.928 |
Live birth | 42.1% | 42.7% | 0.820 |
Biochemical pregnancy | 6.4% | 11.8% | <0.001 |
Allylestrenol showed equivalent live birth rates but significantly lower biochemical pregnancy loss (p<0.001), suggesting superior early pregnancy support .
Future Directions and Research Gaps
While allylestrenol’s short-term safety is well-established, long-term child neurodevelopmental outcomes remain unstudied. Additionally, optimal dosing for IUGR requires refinement, as current regimens (15 mg/day for ≥2 months) correlate with only a 12–15% increase in fetal growth velocity .
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